8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
CAS No.: 1425335-26-7
Cat. No.: VC2738288
Molecular Formula: C10H4BrF4N
Molecular Weight: 294.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1425335-26-7 |
|---|---|
| Molecular Formula | C10H4BrF4N |
| Molecular Weight | 294.04 g/mol |
| IUPAC Name | 8-bromo-5-fluoro-2-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C10H4BrF4N/c11-6-2-3-7(12)5-1-4-8(10(13,14)15)16-9(5)6/h1-4H |
| Standard InChI Key | WQEIAEQSCIFNPE-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C(C=CC(=C21)F)Br)C(F)(F)F |
| Canonical SMILES | C1=CC(=NC2=C(C=CC(=C21)F)Br)C(F)(F)F |
Introduction
Structural Characteristics and Physical Properties
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a synthetic organic compound characterized by a quinoline core structure with three key functional groups: a bromine atom at position 8, a fluorine atom at position 5, and a trifluoromethyl group at position 2. The compound has the molecular formula C₁₀H₄BrF₄N and a molecular weight of 294.04 g/mol.
Key Physical Properties
The compound's physical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1425335-26-7 |
| Molecular Formula | C₁₀H₄BrF₄N |
| Molecular Weight | 294.04 g/mol |
| IUPAC Name | 8-bromo-5-fluoro-2-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C10H4BrF4N/c11-6-2-3-7(12)5-1-4-8(10(13,14)15)16-9(5)6/h1-4H |
| Standard InChIKey | WQEIAEQSCIFNPE-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C(C=CC(=C21)F)Br)C(F)(F)F |
| PubChem Compound ID | 76848873 |
The compound likely exhibits a boiling point similar to related halogenated quinolines, which typically range around 300-310°C at 760 mmHg, based on data from structurally similar compounds .
Chemical Reactivity
Key Reaction Types
Based on the reactivity profiles of similar halogenated quinolines, 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline likely participates in several types of reactions:
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Nucleophilic Substitution Reactions: The bromine and fluorine atoms can undergo nucleophilic substitution, particularly with strong nucleophiles.
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Cross-Coupling Reactions: The bromine position offers opportunities for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck couplings.
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Metal-Halogen Exchange: The bromine atom can participate in metal-halogen exchange reactions with alkyllithium reagents.
Reactivity of Functional Groups
The reactivity of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is influenced by its three key functional groups:
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Bromine at C-8: Acts as a leaving group in nucleophilic aromatic substitution and coupling reactions. This position is particularly reactive in palladium-catalyzed transformations.
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Fluorine at C-5: Increases the electrophilicity of the ring and can participate in nucleophilic substitution reactions, though generally less readily than bromine.
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Trifluoromethyl at C-2: Imparts electron-withdrawing effects, increasing the electrophilicity of nearby positions and enhancing certain types of reactivity. This group also contributes significantly to the compound's lipophilicity and metabolic stability.
Comparison with Similar Compounds
Related Halogenated Quinolines
The following table compares key properties of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline with structurally similar compounds:
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Differences |
|---|---|---|---|---|
| 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline | C₁₀H₄BrF₄N | 294.04 | 1425335-26-7 | Reference compound |
| 5-Bromo-8-(trifluoromethyl)quinoline | C₁₀H₅BrF₃N | 276.05 | 1239460-75-3 | Fluorine at C-5 replaced by hydrogen; Trifluoromethyl at C-8 instead of C-2 |
| 8-Bromo-5-(trifluoromethyl)quinoline | C₁₀H₅BrF₃N | 276.05 | 917251-92-4 | No fluorine at C-5; Trifluoromethyl at C-5 instead of C-2 |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | C₁₀H₄BrF₄N | 294.04 | 31009-33-3 | Bromine at C-4 instead of C-8; Fluorine at C-6 instead of C-5 |
| 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | C₁₀H₄BrClF₃N | 310.5 | 655235-61-3 | Chlorine at C-4 instead of fluorine at C-5 |
Structural Effects on Properties
The position and nature of halogen substituents significantly affect both physical properties and chemical reactivity:
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Electronegative Effects: The fluorine atom at position 5 in 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline creates a unique electronic distribution that differs from compounds with fluorine at other positions.
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Steric Considerations: The specific arrangement of substituents creates a distinct three-dimensional structure that affects how the molecule interacts with biological targets and reagents.
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Lipophilicity Profile: The combination of bromine, fluorine, and trifluoromethyl groups gives 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline a unique lipophilicity profile that may distinguish it from similar compounds in terms of membrane permeability and drug-like properties.
Research Directions and Future Applications
Synthetic Methodology Development
Development of more efficient and selective methods for the synthesis of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline represents an important research direction. The electrolytic fluorination approach described for similar quinolines could potentially be optimized for this specific compound .
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